N-Hydroxy-5-methylpyridine-2-carboxamide
Description
N-Hydroxy-5-methylpyridine-2-carboxamide is a pyridine-derived compound characterized by a hydroxy group attached to the carboxamide nitrogen and a methyl substituent at the 5-position of the pyridine ring. The hydroxy group enhances hydrogen-bonding capacity, while the methyl group may modulate lipophilicity and steric hindrance .
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
N-hydroxy-5-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C7H8N2O2/c1-5-2-3-6(8-4-5)7(10)9-11/h2-4,11H,1H3,(H,9,10) |
InChI Key |
HMAIAMJQYJIWIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)NO |
Origin of Product |
United States |
Preparation Methods
Synthesis Starting from 2-Chloro-5-methylpyridine
One established route involves the preparation of 2-chloro-5-methylpyridine as an intermediate, which can be further converted to the target compound.
Preparation of 2-chloro-5-methylpyridine : According to US Patent US4612377A, 2-chloro-5-methylpyridine is synthesized by chlorination of a dihalo precursor, specifically 2-oxo-5-methyl-5,6-dichloropiperidine, using phosphorus oxychloride or phosgene as chlorinating agents in high boiling aromatic solvents like 1,2,4-trichlorobenzene at 80–130°C. The chlorinating agent is used in stoichiometric excess (up to 70 mole %) to maximize yield. The reaction is maintained at elevated temperature for several hours to ensure completion.
Subsequent functionalization : The 2-chloro substituent facilitates nucleophilic substitution reactions to introduce hydroxylamine derivatives, leading to the formation of the N-hydroxycarboxamide functional group.
Hydroxylation of 3-Cyano-6-hydroxypyridine
An alternative method involves catalytic hydrogenation of 3-cyano-6-hydroxypyridine to yield 2-hydroxy-5-methylpyridine, which can be further converted to the target compound.
The reaction is performed in the presence of acid catalysts and involves filtration to remove catalysts post-reaction. The product is extracted from the aqueous phase using organic solvents such as chloroform or n-butanol and purified by column chromatography or crystallization.
This intermediate can be amidated and N-hydroxylated to form N-Hydroxy-5-methylpyridine-2-carboxamide.
Amidation and N-Hydroxylation Using Coupling Agents
The formation of the carboxamide and N-hydroxy functionalities is commonly achieved through coupling reactions:
Reagents and Conditions : Coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) are employed to activate the carboxylic acid derivatives of pyridine. The reaction is carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) under reflux or controlled temperature (0–40°C) to minimize side reactions like hydrolysis.
N-Hydroxylation : Hydroxylamine or hydroxylamine derivatives are introduced to form the N-hydroxycarboxamide group. Optimization of solvent polarity and temperature is critical for high yield and purity.
Purification : The crude product is purified by column chromatography or recrystallization using solvent mixtures such as ethyl acetate/hexane.
Multi-Step Synthesis via 2-Bromo-5-methylpyridine
A reported synthetic protocol for related hydroxypyridine derivatives involves:
Reacting 2-bromo-5-methylpyridine with potassium tert-butylate in tert-amyl alcohol at 100°C under inert atmosphere for 40 hours.
Subsequent treatment with formic acid at room temperature for 24 hours.
Workup involves pH adjustment, extraction with chloroform, drying, and column chromatography, yielding hydroxylated pyridine derivatives with yields up to 72%.
This method can be adapted for the preparation of this compound by further functional group transformations.
Comparative Data Table of Preparation Methods
Analytical Techniques for Verification
Nuclear Magnetic Resonance (NMR) : Use of deuterated solvents such as DMSO-d6 or CDCl3 allows clear resolution of N-hydroxy protons (~10–12 ppm) and aromatic protons (7–9 ppm). 2D NMR techniques (COSY, HSQC) assist in confirming substitution patterns.
Fourier-Transform Infrared Spectroscopy (FTIR) : Characteristic absorption bands include the amide carbonyl stretch (~1650–1680 cm⁻¹) and N–O stretch (~930–980 cm⁻¹).
Mass Spectrometry (MS) : High-resolution electrospray ionization (ESI) in positive mode confirms molecular ion peaks and fragmentation patterns consistent with this compound.
Summary of Research Findings
The preparation of this compound involves multi-step synthetic strategies starting from halogenated or cyano-substituted pyridine derivatives.
Chlorination and catalytic hydrogenation are key transformations to access intermediates suitable for amidation and N-hydroxylation.
Coupling agents such as DCC and catalysts like DMAP play a crucial role in forming the carboxamide bond with high selectivity.
Reaction conditions such as temperature, solvent polarity, and atmosphere control significantly affect yield and purity.
Purification methods including column chromatography and recrystallization are essential to isolate the target compound in high purity.
Analytical techniques including NMR, FTIR, and MS are indispensable for structural confirmation and quality control.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-5-methylpyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: 5-Methylpyridine-2-carboxamide.
Substitution: Various substituted pyridine derivatives, depending on the substituent introduced.
Scientific Research Applications
N-Hydroxy-5-methylpyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anti-cancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-Hydroxy-5-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it acts as an inhibitor of metalloproteases by chelating the metal ions in the active site of the enzyme. This inhibition prevents the enzyme from catalyzing its substrate, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-Hydroxy-5-methylpyridine-2-carboxamide to key pyridinecarboxamide derivatives, focusing on substituent effects, physicochemical properties, and biological implications.
Substituent Position and Functional Group Analysis
- This compound: 5-Methyl group: Increases steric bulk and lipophilicity compared to unsubstituted pyridines.
- PF-01247324 (6-Amino-N-methyl-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide): Trichlorophenyl group at position 5: Introduces significant hydrophobicity and electron-withdrawing effects, likely enhancing membrane permeability but reducing aqueous solubility.
- LY2033298 (3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methyl-thieno[2,3-b]pyridine-2-carboxamide): Thienopyridine core: Extends conjugation, altering electronic properties and binding affinity compared to simple pyridines. Chloro and methoxy substituents: Increase electronegativity and steric hindrance, possibly affecting metabolic stability .
- SML3471 (5-[2-[5-Chloro-2-[[(5-methoxy-8-quinolinyl)sulfonyl]amino]phenyl]ethynyl]-4-methoxy-N,N-dimethyl-2-pyridinecarboxamide): Quinolinyl-sulfonyl group: Introduces a bulky, planar aromatic system, likely influencing π-π stacking interactions and solubility. N,N-Dimethyl carboxamide: Reduces hydrogen-bonding capacity compared to N-hydroxy derivatives .
Physicochemical and Pharmacokinetic Properties
*LogP values estimated using fragment-based methods.
Key Research Findings and Implications
Hydroxy vs. Methylamide Groups : N-Hydroxy carboxamides exhibit higher polarity and acidity than methylamide derivatives (e.g., PF-01247324), impacting their solubility and bioavailability .
Steric Effects: Bulky substituents (e.g., quinolinyl in SML3471) reduce metabolic clearance but may limit target accessibility .
Electronic Modulation : Electron-withdrawing groups (e.g., Cl in LY2033298) enhance stability but may reduce reactivity in electrophilic environments .
Biological Activity
N-Hydroxy-5-methylpyridine-2-carboxamide (also referred to as 5-hydroxy-N-methylpyridine-2-carboxamide) is a compound of significant interest due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular formula: . The compound features a pyridine ring with hydroxyl and carboxamide functional groups, which contribute to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Its hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, modulating their activity. This property allows the compound to act as both an inhibitor and an activator , depending on the context of its application.
Biological Activities
- Anticancer Activity :
-
Uremic Toxicity :
- The compound has been identified as a uremic toxin, particularly in patients with chronic kidney disease (CKD). Accumulation of this metabolite can inhibit poly(ADP-ribose) polymerase-1 (PARP-1) activity, leading to adverse cellular effects. Elevated levels of this compound have been observed in hemodialysis patients supplemented with nicotinamide, raising concerns about its toxicological profile .
-
Metabolic Pathways :
- This compound plays a role in various metabolic pathways, influencing phosphate levels in renal patients. This indicates potential therapeutic applications in managing conditions related to renal function.
Comparison of Biological Activities
Case Studies
- Case Study on Uremic Toxicity :
- Anticancer Research :
Q & A
Basic: What are the optimal synthetic routes for N-Hydroxy-5-methylpyridine-2-carboxamide?
Methodological Answer:
Synthesis typically involves functionalizing pyridine derivatives. A two-step approach is recommended:
Hydroxylation : Start with 5-methylpyridine-2-carboxylic acid. React with hydroxylamine hydrochloride under basic conditions (e.g., NaOH in ethanol) to introduce the hydroxyl group.
Carboxamide Formation : Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with catalytic DMAP (4-dimethylaminopyridine) to form the carboxamide bond.
Key Reagents/Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | NH₂OH·HCl, NaOH | Ethanol | Reflux (80°C) | ~65% |
| 2 | DCC, DMAP | DMF | RT (24 hrs) | ~75% |
| Reference: Synthesis pathways for analogous carboximidamides |
Basic: Which characterization techniques are critical for verifying structural integrity?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for the hydroxyl proton (δ 9.2–10.5 ppm, broad) and methyl group (δ 2.3–2.5 ppm, singlet).
- ¹³C NMR : Confirm the carboxamide carbonyl (δ ~167 ppm) and pyridine ring carbons (δ 120–150 ppm).
- Mass Spectrometry (HRMS) : Expected molecular ion [M+H]⁺ at m/z 181.08 (C₈H₉N₂O₂).
- IR Spectroscopy : Stretch bands for O–H (~3200 cm⁻¹) and C=O (~1650 cm⁻¹).
Reference: Characterization of pyridine carboxamides
Basic: What are the key physicochemical properties relevant to experimental design?
Methodological Answer:
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₈H₉N₂O₂ | Determines stoichiometry in reactions |
| Molecular Weight | 181.17 g/mol | Critical for molar calculations |
| Solubility | Soluble in DMSO, DMF; sparingly in H₂O | Guides solvent selection for assays |
| pKa | ~8.5 (hydroxyl group) | Impacts reactivity in aqueous buffers |
| Reference: Structural analogs and solubility profiles |
Advanced: How does the hydroxyl group influence reactivity in nucleophilic substitutions?
Methodological Answer:
The hydroxyl group enhances electrophilicity at the carboxamide carbonyl via hydrogen bonding, facilitating nucleophilic attacks (e.g., by amines or thiols). Example:
- Reaction with Thiols : In buffered pH (7.4), the hydroxyl group stabilizes the transition state, yielding thioether derivatives. Use TCEP (tris(2-carboxyethyl)phosphine) to prevent disulfide formation.
Mechanistic Insight : - Hydrogen bonding lowers the activation energy for nucleophilic addition .
Reference: Reactivity studies of hydroxyl-containing carboxamides
Advanced: How can researchers resolve contradictions in reported HDAC inhibition data?
Methodological Answer:
Discrepancies may arise from assay conditions:
Enzyme Source : Recombinant vs. cell lysate HDACs (e.g., HDAC1 vs. HDAC6).
Substrate Specificity : Use fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) for consistent readouts.
IC₅₀ Variability : Control for pH (affects hydroxyl group ionization) and reducing agents (e.g., DTT).
Recommended Protocol :
| Parameter | Optimal Condition |
|---|---|
| HDAC Isoform | HDAC1 (Class I) |
| Assay Buffer | 25 mM Tris-HCl, pH 8.0 |
| Incubation Time | 60 mins at 37°C |
| Reference: HDAC inhibition mechanisms |
Advanced: How to design structure-activity relationship (SAR) studies for improved bioactivity?
Methodological Answer:
Core Modifications :
- Replace the methyl group with halogens (e.g., Cl, F) to assess steric/electronic effects.
- Substitute the hydroxyl group with methoxy or amino groups.
Assay Design :
- Test analogs against HDAC isoforms and cancer cell lines (e.g., HeLa, MCF-7).
Data Analysis :
- Correlate logP values (from HPLC) with cellular permeability.
Example SAR Table :
| Derivative | HDAC1 IC₅₀ (µM) | logP |
|---|---|---|
| 5-Me (Parent) | 1.2 | 1.8 |
| 5-Cl | 0.7 | 2.3 |
| 5-F | 0.9 | 2.0 |
| Reference: Analog synthesis and bioactivity testing |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
